molecular formula C26H50N2O B14425438 1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one CAS No. 79692-15-2

1-(1,4'-Bipiperidin-1'-yl)hexadecan-1-one

Cat. No.: B14425438
CAS No.: 79692-15-2
M. Wt: 406.7 g/mol
InChI Key: IXQBPYINTIKETF-UHFFFAOYSA-N
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Description

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is a chemical compound with the molecular formula C26H50N2O. It is known for its unique structure, which includes a hexadecanone backbone linked to a bipiperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one typically involves the reaction of hexadecanone with 1,4’-bipiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one involves its interaction with specific molecular targets and pathways. The bipiperidine moiety is known to interact with receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,4’-Bipiperidin-1’-yl)hexadecan-1-one is unique due to its bipiperidine moiety, which imparts distinct chemical and biological properties.

Properties

CAS No.

79692-15-2

Molecular Formula

C26H50N2O

Molecular Weight

406.7 g/mol

IUPAC Name

1-(4-piperidin-1-ylpiperidin-1-yl)hexadecan-1-one

InChI

InChI=1S/C26H50N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-26(29)28-23-19-25(20-24-28)27-21-16-14-17-22-27/h25H,2-24H2,1H3

InChI Key

IXQBPYINTIKETF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N1CCC(CC1)N2CCCCC2

Origin of Product

United States

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